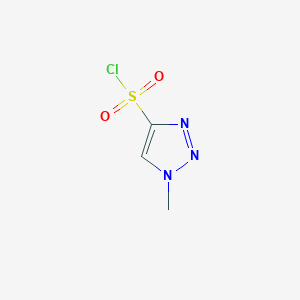
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid
Descripción general
Descripción
“6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The compound is also known by the synonym "6-methyl-2-methylaminopyrimidine-4-carboxylic acid" .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid”, can be achieved through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More recent methods involve a copper-catalyzed cyclization of ketones with nitriles or an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis
The InChI code for “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” is 1S/C7H9N3O2/c1-4-3-5(6(11)12)10-7(8-2)9-4/h3H,1-2H3,(H,11,12)(H,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The chemical reactions involving “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” can be complex and depend on various factors. For instance, the Dimroth rearrangement, a process involving the isomerization of heterocycles, can be used in the synthesis of condensed pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
“6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” is a powder at room temperature . The compound’s storage temperature is room temperature .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
Research in heterocyclic chemistry has led to the development of thieno[2,3-d:4,5-d′]dipyrimidines from various pyrimidine derivatives, showcasing the versatility of pyrimidine compounds in synthesizing complex heterocyclic systems. This area highlights the structural manipulation and synthesis capabilities of pyrimidines for potential applications in material science and pharmaceuticals (Clark & Hitiris, 1984).
Molecular Structure and Properties
The study of pyrimidine derivatives, including their proton NMR spectra and covalent hydration behaviors, offers insights into their chemical properties. This research can inform the design of novel compounds with specific electronic and structural characteristics for various scientific applications (Kress, 1994).
Crystallography and Molecular Interactions
Crystallographic analysis of pyrimidine derivatives has revealed their isostructural nature and the formation of hydrogen-bonded sheets, which is crucial for understanding molecular interactions and designing molecules with desired crystallographic properties (Trilleras et al., 2009).
Antimicrobial Activity
Synthesis of novel derivatives of pyrimidine has been explored for antimicrobial applications, showing significant activity against various microorganisms. This research opens avenues for developing new antimicrobial agents based on pyrimidine structures (Kolisnyk et al., 2015).
Analytical Chemistry
Mass spectrometry studies of pyrimidine amino acids and their esters provide valuable information on their fragmentation patterns, contributing to analytical methodologies for characterizing similar compounds (Plaziak et al., 1991).
Supramolecular Chemistry
Research into the supramolecular aggregation of thiazolo[3, 2-a]pyrimidines offers insights into their conformational features and intermolecular interaction patterns, which are fundamental for designing supramolecular systems with specific functionalities (Nagarajaiah & Begum, 2014).
Medicinal Chemistry
The exploration of pyrimidine derivatives for antianaphylactic activity demonstrates the potential of these compounds in medicinal chemistry, particularly in designing new therapeutic agents (Wagner et al., 1993).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Direcciones Futuras
The future directions for “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” could involve further exploration of its potential biological activities, given that pyrimidine derivatives are key structural fragments of antiviral agents . Additionally, the development of more efficient and eco-friendly synthesis methods could be a focus of future research .
Propiedades
IUPAC Name |
6-methyl-2-(methylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-5(6(11)12)10-7(8-2)9-4/h3H,1-2H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSQKVPPODILND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)

![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)




